![molecular formula C28H21N5O B1609942 Nvp-bbd130 CAS No. 853910-61-9](/img/structure/B1609942.png)
Nvp-bbd130
描述
NVP-BBD130 是一种有效的、稳定的、ATP 竞争性、口服活性双重磷脂酰肌醇 3 激酶 (PI3K) 和雷帕霉素哺乳动物靶标 (mTOR) 抑制剂。 该化合物在癌症研究中表现出巨大的潜力,特别是在靶向黑色素瘤和其他实体瘤方面 .
准备方法
NVP-BBD130 的合成涉及多个步骤,包括形成炔烃基团,该基团可以与含有叠氮基团的分子发生铜催化的叠氮-炔烃环加成 (CuAAc) 反应 . 详细的合成路线和工业生产方法是专有的,并未公开披露。 已知该化合物合成后稳定且具有口服活性,使其适用于体内研究 .
化学反应分析
NVP-BBD130 会发生各种化学反应,包括:
科学研究应用
In Vitro Studies
In laboratory settings, NVP-BBD130 has been shown to arrest the proliferation of melanoma cells significantly. For instance, in a study involving A2058 melanoma cells, the compound exhibited an IC50 value of approximately 11 nmol/L for inhibiting PKB/Akt phosphorylation and 34 nmol/L for reducing cell proliferation . The prolonged action of this compound was noted, with treated cells remaining in a stasis phase for up to 10 days post-treatment.
In Vivo Studies
This compound has also been tested in preclinical animal models. In a syngeneic B16BL6 mouse melanoma model, treatment with this compound resulted in a significant reduction in tumor size and metastasis. Specifically, tumor size was reduced by approximately 60% compared to control groups . The antiangiogenic properties of this compound were highlighted by its ability to inhibit neoangiogenesis in metastatic tissues, further supporting its role as a therapeutic agent against cancer.
Comparative Studies with Other Compounds
This compound's efficacy has been compared with other inhibitors like NVP-BEZ235 and PI103. While all compounds showed promising results, this compound demonstrated superior stability and prolonged action in complex media. Notably, it effectively reduced cyclin D1 expression while increasing p27 Kip1 levels in metastatic tissues .
Case Study 1: Combination Therapy
A study explored the effects of combining this compound with traditional chemotherapeutics like 5-fluorouracil (5-FU). The combination therapy exhibited synergistic effects on tumor suppression in HCT-116 colon cancer cells, leading to more significant reductions in tumor volume compared to monotherapy . Immunohistochemical analyses confirmed increased apoptosis rates within the tumor microenvironment when treated with the combination regimen.
Case Study 2: Drug Delivery Systems
Research has investigated the incorporation of this compound into drug delivery systems using nanoparticles. These systems enhance the bioavailability and targeted delivery of the compound to tumor sites while minimizing systemic toxicity. Such approaches are promising for improving therapeutic outcomes in cancer treatment .
Summary Table of Key Findings
作用机制
NVP-BBD130 通过抑制 PI3K 和 mTOR 通路来发挥作用。这些通路在癌细胞中通常被组成性激活,导致细胞生长、增殖和存活增加。 通过抑制这些通路,this compound 诱导细胞周期阻滞于 G1 期,降低 cyclin D1 水平,并增加 p27 KIP1 水平 . 这导致肿瘤生长减少和肿瘤坏死增加 .
相似化合物的比较
NVP-BBD130 是双重 PI3K/mTOR 抑制剂系列的一部分,包括 NVP-BEZ235 和 NVP-BAG956 . 与这些化合物相比,this compound 在抑制肿瘤生长和诱导细胞周期阻滞方面表现出类似的功效。 它的稳定性和口服活性使其成为体内研究的独特而有价值的工具 .
类似化合物:
NVP-BEZ235: 另一种在黑色素瘤模型中具有类似功效的双重 PI3K/mTOR 抑制剂.
NVP-BAG956: 一种对肿瘤生长和细胞周期阻滞具有可比影响的化合物.
This compound 因其有效性和稳定性而脱颖而出,使其成为癌症治疗领域进一步研究和开发的有希望的候选药物。
生物活性
NVP-BBD130 is a dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are crucial in cancer biology. This compound has been extensively studied for its biological activity, particularly in the context of melanoma and other cancers. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
This compound inhibits the phosphorylation of key proteins involved in cell growth and survival, notably PKB/Akt and p70 S6 kinase. By blocking these pathways, this compound effectively reduces tumor cell proliferation and induces cell cycle arrest.
- IC50 Values : The potency of this compound has been quantified in various studies:
In Vitro Studies
In vitro studies have demonstrated that this compound significantly inhibits the proliferation of melanoma cells. For instance:
- Cell Lines Tested : The compound was tested on multiple melanoma cell lines, showing a reduction in growth to less than 20% of normal levels in over 85% of cases .
- Cell Cycle Arrest : this compound caused G1 phase arrest in A2058 cells but had no effect on C32 cells .
In Vivo Studies
This compound has also been evaluated in vivo using syngeneic mouse models:
- Tumor Growth Reduction : In a B16 melanoma model, treatment with this compound resulted in a significant reduction in primary tumor size and lymph node metastasis .
- Mechanistic Insights : The reduction in tumor size was correlated with decreased levels of phosphorylated PKB/Akt and p70 S6K shortly after treatment .
Case Study 1: Melanoma Treatment Efficacy
A study involving the administration of this compound to mice with established B16 melanoma tumors showed:
- Treatment Regimen : Mice received oral doses starting seven days post-tumor inoculation.
- Results : Approximately 60% reduction in primary tumor size was observed, alongside significant decreases in lymph node metastasis size.
- Biomarkers : Post-treatment analysis revealed reduced cyclin D1 expression and increased p27 Kip1 levels, indicating altered cell cycle regulation .
Case Study 2: Combination Therapy with 5-FU
In another study, this compound was used in combination with 5-Fluorouracil (5-FU) to enhance therapeutic efficacy against colon cancer:
- Tumor Models : HCT-116 colon cancer cells were utilized for xenograft models.
- Findings : The combination therapy resulted in more than a 50% reduction in tumor weight and volume compared to monotherapies, highlighting the potential for synergistic effects when combining this compound with traditional chemotherapeutics .
Summary of Findings
The biological activity of this compound is characterized by its ability to inhibit critical signaling pathways involved in tumor growth and survival. The following table summarizes key findings from various studies:
Study Type | Key Findings | IC50 Values (nmol/L) |
---|---|---|
In Vitro | Growth inhibition in melanoma lines | 11 ± 4.6 (proliferation) |
In Vivo | Tumor size reduction in B16 melanoma model | Not specified |
Combination Therapy | Enhanced efficacy with 5-FU | Not specified |
属性
IUPAC Name |
2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O/c1-28(2,18-29)21-9-11-22(12-10-21)33-26-23-15-19(6-7-20-5-4-14-30-16-20)8-13-24(23)31-17-25(26)32(3)27(33)34/h4-5,8-17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHNPDWTQUXPSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C#CC5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471893 | |
Record name | 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853910-61-9 | |
Record name | 2-methyl-2-[4-[3-methyl-2-oxo-8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。